Silane, [5-(2-propenyl)-1,3-phenylene]bis[trimethyl-
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Overview
Description
Silane, [5-(2-propenyl)-1,3-phenylene]bis[trimethyl- is a chemical compound with the molecular formula C15H26Si2 and a molecular weight of 262.542 g/mol . This compound is part of the silane family, which are silicon-based compounds widely used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [5-(2-propenyl)-1,3-phenylene]bis[trimethyl- typically involves the reaction of 5-(2-propenyl)-1,3-phenylene with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is then purified using standard techniques such as distillation or chromatography .
Industrial Production Methods
In an industrial setting, the production of Silane, [5-(2-propenyl)-1,3-phenylene]bis[trimethyl- is scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Silane, [5-(2-propenyl)-1,3-phenylene]bis[trimethyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the trimethylsilyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trimethylchlorosilane in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Silane oxides.
Reduction: Silane hydrides.
Substitution: Various substituted silanes depending on the substituent used.
Scientific Research Applications
Silane, [5-(2-propenyl)-1,3-phenylene]bis[trimethyl- has a wide range of applications in scientific research:
Biology: Utilized in the modification of biomolecules to improve their stability and solubility.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Employed in the production of advanced materials such as silicon-based polymers and coatings
Mechanism of Action
The mechanism of action of Silane, [5-(2-propenyl)-1,3-phenylene]bis[trimethyl- involves the interaction of its silicon atoms with various molecular targets. The trimethylsilyl groups can form strong bonds with oxygen and nitrogen atoms, making it useful in the stabilization of reactive intermediates in chemical reactions. The compound can also act as a hydride donor in reduction reactions, facilitating the transfer of hydrogen atoms to other molecules .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilane: An organosilicon compound with the formula (CH3)3SiH, used in the semiconductor industry and as a reagent in organic synthesis.
Silane, trimethyl(phenylethynyl)-: A compound with the formula C11H14Si, used in the synthesis of silyl enol ethers and other silicon-based compounds.
Uniqueness
This makes it particularly useful in applications where multiple reactive sites are needed, such as in the synthesis of complex organic molecules and advanced materials .
Properties
CAS No. |
528577-22-2 |
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Molecular Formula |
C15H26Si2 |
Molecular Weight |
262.54 g/mol |
IUPAC Name |
trimethyl-(3-prop-2-enyl-5-trimethylsilylphenyl)silane |
InChI |
InChI=1S/C15H26Si2/c1-8-9-13-10-14(16(2,3)4)12-15(11-13)17(5,6)7/h8,10-12H,1,9H2,2-7H3 |
InChI Key |
CYTNFDBTQUAYIR-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC(=CC(=C1)CC=C)[Si](C)(C)C |
Origin of Product |
United States |
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